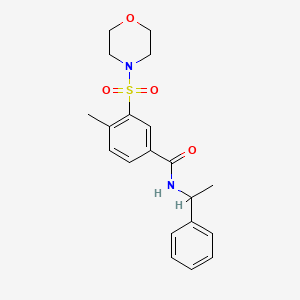
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(1-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-(morpholin-4-ylsulfonyl)-N-(1-phenylethyl)benzamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as K777 and has been the focus of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
K777 works by inhibiting the enzyme fatty acid synthase (FAS), which is involved in the synthesis of fatty acids. By inhibiting FAS, K777 disrupts the metabolic pathways of bacteria and fungi, leading to their death. In addition, K777 has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
K777 has been shown to have several biochemical and physiological effects. In vitro studies have shown that K777 inhibits the growth of several bacterial and fungal strains, including MRSA and Candida albicans. In addition, K777 has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In animal studies, K777 has been shown to reduce inflammation and improve joint mobility in a model of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using K777 in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for studying the effects of antimicrobial agents on a variety of bacterial and fungal strains. In addition, K777 has been shown to have anti-inflammatory properties, making it useful for studying the effects of anti-inflammatory agents on inflammatory diseases. One limitation of using K777 in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on K777. One area of research is the development of K777-based therapies for the treatment of bacterial and fungal infections, particularly those caused by drug-resistant strains. Another area of research is the development of K777-based therapies for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, more research is needed to fully understand the mechanisms of action of K777 and its potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of K777 involves several steps, starting with the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form 4-methyl-3-chlorobenzoic acid. The resulting product is then reacted with morpholine and sulfur dioxide to form 4-methyl-3-(morpholin-4-ylsulfonyl)benzoic acid. The final step involves the reaction of 4-methyl-3-(morpholin-4-ylsulfonyl)benzoic acid with 1-phenylethylamine to form K777.
Aplicaciones Científicas De Investigación
K777 has been the focus of scientific research due to its potential therapeutic applications. It has been shown to have antimicrobial properties against several bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, K777 has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-8-9-18(20(23)21-16(2)17-6-4-3-5-7-17)14-19(15)27(24,25)22-10-12-26-13-11-22/h3-9,14,16H,10-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGUEUMPNRBJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[N-(3-bromophenyl)glycyl]amino}benzoate](/img/structure/B5437909.png)
![2-{[4-(methylsulfonyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5437914.png)
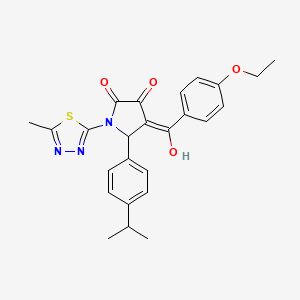
![4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-2-(5-methyl-2-furyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5437922.png)
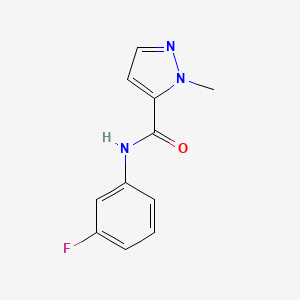
![N-(4-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5437934.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B5437941.png)
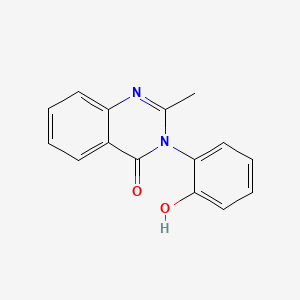
![(3R*,3aR*,7aR*)-1-[(2-methoxyethoxy)acetyl]-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5437950.png)
![6-[2-(4-ethoxyphenyl)vinyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5437960.png)
![1-({1-[(6-phenylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one](/img/structure/B5437978.png)
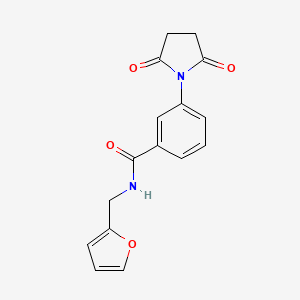
![2-ethyl-6-{[1-(2-fluorobenzyl)-2,5-dimethyl-1H-indol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5437990.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5437991.png)